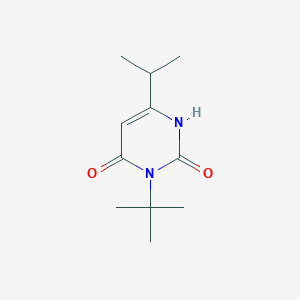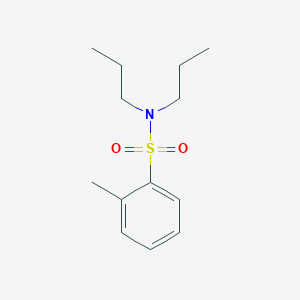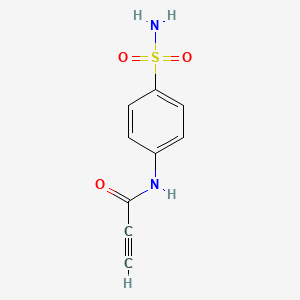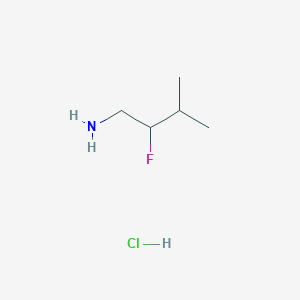![molecular formula C14H20OS2 B1488307 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one CAS No. 1194605-72-5](/img/structure/B1488307.png)
1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Vue d'ensemble
Description
“1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one” is a complex organic compound. It’s a part of a class of compounds known as thiophenes, which are heterocyclic compounds with diverse applications in medicinal chemistry and material science . This molecule has been used in the synthesis of medium-sized molecules with a π (D–A–D) bridge, which have shown unexpected organic photovoltaic performance .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. For instance, it has been used as a π (donor–acceptor–donor) bridge between two arms of another compound to form a novel medium-sized molecule using a Pd (AcO) 2 catalyzed direct C–H arylation method .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiophene ring as a key component. The presence of a π (D–A–D) bridge in the molecule induces π conjugation extension across the molecule backbone structure . The molecular formula is C14H20OS2 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have been studied for their potential as anticancer agents. Some compounds exhibit significant antiproliferative activities against certain cancer cell lines, such as A549 lung carcinoma cells . The structural analogs of thiophene can be synthesized and tested for their efficacy in inhibiting cancer cell growth, providing a pathway for the development of new chemotherapeutic drugs.
Organic Electronics: Photovoltaic Materials
In the field of organic electronics, thiophene-based compounds have been utilized to enhance the performance of organic photovoltaic cells. The incorporation of thiophene units can improve the absorption in the UV-visible region, which is crucial for light-harvesting efficiency . The compound could be explored for its potential to serve as a π-conjugated system in solar cell applications.
Pharmaceutical Development: Anti-Inflammatory Drugs
Thiophene derivatives are known to possess anti-inflammatory properties. They can be incorporated into the design of new pharmaceuticals that target inflammation-related pathways . Research into the specific applications of “1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one” in this area could lead to the discovery of novel anti-inflammatory medications.
Antimicrobial Agents: Antibacterial and Antifungal Applications
The antimicrobial properties of thiophene derivatives make them candidates for developing new antibacterial and antifungal agents. Synthesized derivatives have been evaluated for their activities against various strains of fungi and bacteria, showing promise in combating microbial infections .
Neuropharmacology: Psychoactive Drug Synthesis
Thiophene-based compounds have been reported to exhibit psychoactive effects, including anti-psychotic and anti-anxiety properties . This opens up possibilities for the compound “1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one” to be investigated for its potential use in treating neurological disorders.
Enzyme Inhibition: Kinase Inhibitors
Thiophene derivatives can act as kinase inhibitors, which are essential in regulating various cellular processes. By inhibiting specific kinases, these compounds can be used to treat diseases like cancer, where kinase activity is often dysregulated .
Propriétés
IUPAC Name |
1-(4,6-dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS2/c1-3-5-6-10(4-2)14(15)12-7-11-8-16-9-13(11)17-12/h7,10H,3-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECXUUREYNIHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=CC2=C(S1)CSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728826 | |
| Record name | 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
CAS RN |
1194605-72-5 | |
| Record name | 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl[(piperidin-3-yl)methyl]amine](/img/structure/B1488225.png)
![2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488227.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1488230.png)




![N-(imidazo[1,2-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B1488237.png)

![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1488239.png)

